2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzoxazine ring, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This step involves the reaction of suitable thiadiazole precursors with the benzoxazine intermediate.
Acetamide Group Addition:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazine ring.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The chloro group on the benzoxazine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide: Lacks the thiadiazole ring.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the benzoxazine ring.
Uniqueness
The presence of both the benzoxazine and thiadiazole rings in 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide makes it unique compared to its analogs. This dual-ring structure could confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13ClN4O3S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H13ClN4O3S/c16-9-3-4-11-10(5-9)20(7-13(22)23-11)6-12(21)17-15-19-18-14(24-15)8-1-2-8/h3-5,8H,1-2,6-7H2,(H,17,19,21) |
InChI Key |
PDEQKPMRXSXMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3CC(=O)OC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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